Naphtho(1,8-bc)thiete
Description
Contextualization within Peri-Annulated Heterocyclic Systems
Naphtho(1,8-bc)thiete is a prime example of a peri-annulated heterocyclic system. acs.orgresearchgate.net In these molecules, a heterocyclic ring is fused to the naphthalene (B1677914) core in such a way that the heteroatom bridges the peri (1 and 8) positions. This structural motif imposes significant geometric constraints on the molecule, leading to notable strain and interesting reactivity. researchgate.net The family of single-atom peri-bridged naphthalenes includes not only the sulfur-containing naphtho[1,8-bc]thiete but also its nitrogen, oxygen, phosphorus, boron, and silicon analogues. acs.orgresearchgate.net These compounds provide a rich platform for studying the effects of heteroatom identity and ring size on the structure and properties of strained polycyclic systems.
This compound as a Prototypical Strained Four-Membered Ring System
The defining feature of this compound is the presence of a four-membered thiete ring fused to the naphthalene backbone. This fusion results in considerable ring strain, a consequence of the deviation of bond angles from their ideal values. nih.gov The crystal structure of this compound reveals a C-S-C bond angle of a mere 73.06°, which is the smallest bridging angle recorded for a single-atom peri-bridged naphthalene derivative. nih.gov This acute angle is a direct manifestation of the severe strain within the four-membered ring. This inherent strain is a key determinant of the compound's reactivity, making it a valuable subject for studies on strained-ring chemistry.
The table below presents some of the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₆S |
| Molar Mass | 158.22 g/mol |
| Appearance | White crystals |
| Melting Point | 38-40 °C |
| Boiling Point | 310.8 °C at 760 mmHg |
| Density | 1.356 g/cm³ |
| CAS Number | 3968-63-6 |
| C-S-C Bond Angle | 73.06° |
| This table is populated with data from various sources. nih.govlookchem.comresearchgate.net |
The study of peri-bridged naphthalenes has a rich history, driven by the quest to understand the impact of geometric constraints on chemical bonding and reactivity. Early investigations into peri-interactions in naphthalene derivatives laid the groundwork for the synthesis of these unique bridged systems. acs.org The first synthesis of naphtho[1,8-bc]thiete was reported by Meinwald and Knapp in 1974. cam.ac.uk Their work, along with subsequent studies by researchers such as Nakayama, provided efficient synthetic routes and began to unravel the intriguing reactivity of this strained heterocycle. rsc.org These pioneering efforts opened the door to the synthesis and characterization of a wide range of peri-bridged systems with various heteroatoms, contributing significantly to the field of strained organic molecules. researchgate.net
Significance of this compound in Organic Chemistry Research
The significance of this compound in organic chemistry research stems directly from its strained nature. This strain makes the molecule a useful precursor for the generation of reactive intermediates, such as 1,8-dehydronaphthalene, a highly reactive aryne. researchgate.net The controlled release of this intermediate has applications in the synthesis of complex polycyclic aromatic hydrocarbons.
Furthermore, the reactivity of the four-membered ring itself provides a versatile platform for synthetic transformations. For instance, the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone has been demonstrated, offering a way to modulate the electronic properties and reactivity of the system. researchgate.netrsc.org The homolytic cleavage of the carbon-sulfur bond upon irradiation or heating provides another pathway to novel molecular architectures. researchgate.net The study of naphtho[1,8-bc]thiete and its derivatives continues to provide valuable insights into the fundamental principles of ring strain, reaction mechanisms, and the synthesis of novel heterocyclic compounds.
Detailed Research Findings
Synthesis of this compound
Several synthetic routes to this compound have been developed. A highly efficient method involves the photolysis or thermal decomposition of naphtho[1,8-de]-1,2,3-thiadiazine. acs.orgresearchgate.netrsc.org Irradiation of a solution of the thiadiazine in solvents like acetone (B3395972) or benzene (B151609) leads to the quantitative formation of naphtho[1,8-bc]thiete through the extrusion of nitrogen gas. researchgate.netresearchgate.net
Another key synthetic pathway involves the reaction of 1,8-dehydronaphthalene with carbon disulfide. researchgate.net The 1,8-dehydronaphthalene is generated in situ, for example, by the oxidation of 1-amino-1H-naphtho[1,8-de]triazine. researchgate.net This reaction yields naphtho[1,8-bc]thiete along with other sulfur-containing products.
The table below summarizes the major synthetic routes to this compound.
| Starting Material | Reagents/Conditions | Yield | Reference(s) |
| Naphtho[1,8-de]-1,2,3-thiadiazine | Photolysis (acetone, benzene) | Quantitative | researchgate.netresearchgate.net |
| Naphtho[1,8-de]-1,2,3-thiadiazine | Thermal decomposition (di(ethylene glycol) diethyl ether, 155 °C) | Major product | researchgate.net |
| 1-Amino-1H-naphtho[1,8-de]triazine | Oxidation (e.g., with lead(IV) acetate) followed by reaction with carbon disulfide | 6-8% | researchgate.net |
Reactivity of this compound
The strained four-membered ring of this compound is the hub of its reactivity. One of the principal reactions is the oxidation of the sulfur atom. Treatment with one equivalent of m-chloroperoxybenzoic acid (m-CPBA) affords naphtho[1,8-bc]thiete 1-oxide in good yield. researchgate.net Using an excess of the oxidizing agent leads to the formation of naphtho[1,8-bc]thiete 1,1-dioxide. researchgate.net
The molecule also undergoes ring-opening reactions. For example, upon irradiation or heating in carbon disulfide, naphtho[1,8-bc]thiete undergoes homolytic cleavage of a carbon-sulfur bond, leading to the formation of other heterocyclic systems. researchgate.net
Structure
3D Structure
Properties
CAS No. |
3968-63-6 |
|---|---|
Molecular Formula |
C10H6S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-thiatricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene |
InChI |
InChI=1S/C10H6S/c1-3-7-4-2-6-9-10(7)8(5-1)11-9/h1-6H |
InChI Key |
RTQFVSTVMCVKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)SC3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 1,8 Bc Thiete and Its Derivatives
Photochemical Routes to Naphtho(1,8-bc)thiete Synthesis
Photochemical methods provide a clean and high-yielding route to this compound.
The most effective photochemical preparation of this compound involves the irradiation of Naphtho[1,8-de]-1,2,3-thiadiazine. researchgate.netacs.org This process induces the extrusion of a molecule of nitrogen (N₂), leading to the formation of a diradical intermediate. acs.org This intermediate subsequently undergoes a 1,4-cyclization to yield the final this compound product. acs.org This reaction has been shown to proceed in nearly quantitative yields under various conditions. researchgate.netacs.org The irradiation is typically carried out for a short duration, often around 15-20 minutes, to achieve complete conversion. acs.org
The choice of solvent can influence the outcome of photochemical reactions. nih.gov For the synthesis of this compound from Naphtho[1,8-de]-1,2,3-thiadiazine, the reaction proceeds with high efficiency in a range of common organic solvents. researchgate.netacs.org However, the use of carbon disulfide as a solvent leads to a different product distribution. researchgate.net In this specific case, while this compound is still formed, a significant portion of the starting material is converted into other sulfur-containing heterocyclic compounds. researchgate.net
Table 1: Effect of Solvent on the Photochemical Synthesis of this compound
| Solvent | Yield of this compound (%) | Other Products | Reference |
|---|---|---|---|
| Acetone (B3395972) | Quantitative | None reported | researchgate.netacs.org |
| Acetonitrile | Quantitative | None reported | researchgate.netacs.org |
| Benzene (B151609) | Quantitative | None reported | researchgate.netacs.org |
| Methanol | Quantitative | None reported | researchgate.netacs.org |
Irradiation-Induced Extrusion from Naphtho[1,8-de]-1,2,3-thiadiazine
Thermal Decomposition Strategies
Thermal methods also serve as a viable pathway for the synthesis of this compound.
Heating Naphtho[1,8-de]-1,2,3-thiadiazine in a high-boiling solvent such as di(ethylene glycol) diethyl ether at 155 °C results in its thermal decomposition to primarily yield this compound. researchgate.net Similar to the photochemical route, this reaction involves the loss of nitrogen gas. However, when the decomposition is carried out in carbon disulfide, the product distribution changes significantly, favoring the formation of Naphtho[1,8-de]-2,4-dihydro-1,3-dithiin-2-thione and Naphtho[1,8-cd]-1,2-dithiole. researchgate.net
An alternative route involves the generation of the highly reactive intermediate, 1,8-dehydronaphthalene (also known as naphthalen-1,8-diyl). researchgate.net This species can be produced through the oxidation of 1-aminonaphtho[1,8-de]triazine. researchgate.net When generated in the presence of carbon disulfide, 1,8-dehydronaphthalene can react to form this compound, albeit in lower yields (6-8%), alongside several other sulfur-containing products. researchgate.net The formation of these products is explained by the radical addition of the 1,8-dehydronaphthalene to the sulfur atom of carbon disulfide. researchgate.net
Pyrolysis of Naphtho[1,8-de]-1,2,3-thiadiazine
Radical-Mediated Formation Pathways
The formation of this compound can also be explained through radical-mediated mechanisms. The reaction of 1,8-dehydronaphthalene with diphenyl disulfide, for instance, yields this compound along with other products. researchgate.net The formation of these compounds is proposed to occur through the intermediacy of radical species. researchgate.net Specifically, the reaction between 1,8-dehydronaphthalene and carbon disulfide is thought to proceed via a 1,5-diradical intermediate, from which the final products, including this compound, are derived. researchgate.netresearchgate.net
Reaction of 1,8-Dehydronaphthalene with Sulfur Reagents
The generation of the highly reactive intermediate, 1,8-dehydronaphthalene, in the presence of sulfur-containing reagents provides a direct, albeit low-yield, pathway to this compound. The reaction of 1,8-dehydronaphthalene with carbon disulfide results in the formation of this compound in a 6–8% yield. researchgate.net This reaction also produces other sulfur-containing compounds, including naphtho[1,8-de]-1,3-dithiin-2-thione (3–5%), naphtho[1,8-bc]thiophen-2-thione (4–5%), and naphtho[1,8-bc]thiophen-2-one (4–5%). researchgate.net
Another sulfur reagent, diphenyl disulfide, has also been shown to react with 1,8-dehydronaphthalene to afford this compound. researchgate.net This reaction proceeds alongside the formation of benzo[kl]thioxanthene and 1-naphthyl-phenyl-sulphide. researchgate.net These synthetic approaches highlight the utility of trapping short-lived intermediates like 1,8-dehydronaphthalene to construct strained heterocyclic systems.
| Sulfur Reagent | Products | Yield (%) | Reference |
|---|---|---|---|
| Carbon Disulfide | This compound | 6-8 | researchgate.net |
| Naphtho[1,8-de]-1,3-dithiin-2-thione | 3-5 | researchgate.net | |
| Naphtho[1,8-bc]thiophen-2-thione | 4-5 | researchgate.net | |
| Naphtho[1,8-bc]thiophen-2-one | 4-5 | researchgate.net | |
| Diphenyl Disulfide | This compound | N/A | researchgate.net |
| Benzo[kl]thioxanthene | N/A | researchgate.net | |
| 1-Naphthyl-phenyl-sulphide | N/A | researchgate.net |
Role of Diradical Intermediates in this compound Synthesis
The formation of this compound and its co-products from the reaction of 1,8-dehydronaphthalene and sulfur reagents is rationalized through the involvement of diradical intermediates. In the case of carbon disulfide, the proposed mechanism involves the radical addition of 1,8-dehydronaphthalene to one of the sulfur atoms of CS₂. researchgate.netresearchgate.net This addition generates a new 1,5-diradical intermediate, which can then undergo subsequent cyclization and rearrangement pathways to yield the observed array of products. researchgate.netresearchgate.net
Similarly, the reaction with diphenyl disulfide is explained by the intermediacy of radical species. researchgate.net The initial interaction between 1,8-dehydronaphthalene and the disulfide likely proceeds through a pathway that generates radical intermediates, which are responsible for the formation of this compound and the other observed sulfides. researchgate.net The diradical nature of 1,8-dehydronaphthalene itself, often described as a singlet diradical, predisposes it to such reaction mechanisms. researchgate.net
Synthesis of Sulfur-Oxidized this compound Derivatives
Preparation of Naphtho[1,8-bc]thiete 1-Oxide
The synthesis of Naphtho[1,8-bc]thiete 1-oxide (the sulfoxide) can be achieved through the controlled oxidation of the parent heterocycle, this compound. researchgate.net The reaction employs meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. When one equivalent of m-CPBA is reacted with this compound, the corresponding 1-oxide is formed in 71% yield. researchgate.net A minor amount of the 1,1-dioxide (4%) is also produced in this reaction. researchgate.net This method provides an efficient route to the sulfoxide (B87167) derivative. acs.org
Preparation of Naphtho[1,8-bc]thiete 1,1-Dioxide
Two primary methods exist for the synthesis of Naphtho[1,8-bc]thiete 1,1-dioxide (the sulfone). The first method involves the exhaustive oxidation of this compound. researchgate.net Using three molar equivalents of m-chloroperoxybenzoic acid (m-CPBA) leads directly to the 1,1-dioxide in a high yield of 93%. researchgate.net
An alternative route to the sulfone involves the photolysis of Naphtho[1,8-de] researchgate.netacs.orgdicp.ac.cnthiadiazine 1,1-dioxide. researchgate.net This photochemical reaction proceeds with the extrusion of nitrogen gas to yield Naphtho[1,8-bc]thiete 1,1-dioxide. researchgate.net
| m-CPBA Equivalents | Product | Yield (%) | Reference |
|---|---|---|---|
| 1 | Naphtho[1,8-bc]thiete 1-Oxide | 71 | researchgate.net |
| Naphtho[1,8-bc]thiete 1,1-Dioxide | 4 | researchgate.net | |
| 3 | Naphtho[1,8-bc]thiete 1,1-Dioxide | 93 | researchgate.net |
Analogous Synthetic Approaches for Related Naphtho-Fused Thia-Systems
Rhodium-Catalyzed C-H Bond Activation for Naphtho[1,8-bc]thiopyrans
While not a direct synthesis of the four-membered this compound ring, a notable analogous strategy is the synthesis of the six-membered Naphtho[1,8-bc]thiopyran system. This is achieved through a rhodium-catalyzed peri-selective C-H bond activation and tandem cyclization. acs.orgacs.orgnih.gov The reaction couples various naphthalene-1-thiols with alkynes. acs.orgacs.org
This method is advantageous due to its use of stable substrates, simple operation, high peri-selectivity, and good atom economy. acs.orgresearchgate.net The catalysis is typically performed with a rhodium complex, such as [Cp*RhCl₂]₂, in the presence of a copper oxidant like Cu(OAc)₂·H₂O. acs.org The reactions proceed efficiently, affording a diverse range of substituted naphthothiopyrans in moderate to high yields (68-92%). acs.orgacs.org This approach demonstrates the power of transition-metal-catalyzed C-H functionalization for constructing complex, peri-fused heterocyclic systems. acs.org
| Reactants | Catalyst System | Solvent/Temp | Yield (%) | Reference |
|---|---|---|---|---|
| Naphthalene-1-thiols + Alkynes | [Cp*RhCl₂]₂ (5 mol %), Cu(OAc)₂·H₂O (2 equiv), NaOAc (0.2 equiv) | CH₃CN, 130 °C | 68-92 | acs.org |
Copper-Catalyzed Ullmann-Type C(aryl)–S Bond Formation for Naphtho[1,8-bc]thiophenes
A significant advancement in the synthesis of thiophene-fused polycyclic aromatic hydrocarbons has been the development of a copper-catalyzed one-pot reaction to produce polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. rsc.orgresearchgate.netnih.gov This methodology utilizes readily available 8-halo-1-ethynylnaphthalenes as starting materials and potassium ethylxanthate (B89882) as the sulfur source. nih.govrsc.org The core of this transformation involves a copper-catalyzed Ullmann-type C(aryl)–S bond formation, which is a crucial step in the cascade reaction. rsc.orgrsc.org
The reaction proceeds through an initial Ullmann-type coupling, followed by the α-addition of the alkyne bond, resulting in the formation of the thiophene-fused 6/5 π-system with high selectivity and good yields. rsc.orgresearchgate.net Research has demonstrated that this protocol is effective for constructing these complex heterocyclic systems. researchgate.net
Detailed Research Findings
The development of this synthetic route involved optimizing various reaction parameters. rsc.org Key findings from the research include:
Catalyst and Sulfur Source: The combination of copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst and potassium ethylxanthate (KSC(S)OEt) as the sulfur source proved to be most effective. rsc.org When other sulfur sources like elemental sulfur (S₈) or thiourea (B124793) were used, no reaction was observed. rsc.org Similarly, changing the copper source to CuCl or CuBr resulted in lower product yields. rsc.org
Reaction Conditions: The optimal conditions involve heating the substrate, 8-halo-1-ethynylnaphthalene, with copper(II) acetate (10 mol%) and potassium ethylxanthate (2.0 equivalents) in dimethyl sulfoxide (DMSO) at 90 °C for 15 hours. rsc.org
Mechanism: The proposed mechanism suggests that the copper-catalyzed Ullmann-type C(aryl)–S bond formation is a key intermediate step in the reaction sequence. rsc.org This is followed by a stereoselective intramolecular trans-addition. researchgate.net
The versatility of this method is demonstrated by its tolerance for a variety of substituents on the starting naphthalenes, leading to a range of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. rsc.orgrsc.org
Table 1: Copper-Catalyzed Synthesis of Substituted (Z)-2H-naphtho[1,8-bc]thiophenes rsc.org
| Entry | Starting Material (Substituent R) | Product | Yield (%) |
| 1 | H | (Z)-2-benzylidene-2H-naphtho[1,8-bc]thiophene | 65 |
| 2 | CH₃ | (Z)-2-benzylidene-6-methyl-2H-naphtho[1,8-bc]thiophene | 71 |
| 3 | OCH₃ | (Z)-2-benzylidene-6-methoxy-2H-naphtho[1,8-bc]thiophene | 68 |
| 4 | Cl | (Z)-6-chloro-2-(4-chlorobenzylidene)-2H-naphtho[1,8-bc]thiophene | 75 |
| 5 | F | (Z)-2-(4-fluorobenzylidene)-2H-naphtho[1,8-bc]thiophene | 81 |
| 6 | Br | (Z)-2-(4-bromobenzylidene)-2H-naphtho[1,8-bc]thiophene | 78 |
Reactivity and Mechanistic Investigations of Naphtho 1,8 Bc Thiete
Ring-Opening Reactions and Associated Intermediates
The reactivity of Naphtho(1,8-bc)thiete is significantly influenced by the inherent strain of its four-membered heterocyclic ring fused to the naphthalene (B1677914) system. This strain provides a thermodynamic driving force for ring-opening reactions, proceeding through various intermediates depending on the reaction conditions.
Under photolytic or thermal conditions, this compound can undergo homolytic cleavage of the carbon-sulfur bond. researchgate.net This process involves the breaking of the C-S bond to form a diradical intermediate. For instance, when this compound is irradiated or heated in a solvent like carbon disulfide, it undergoes C-S bond homolysis. researchgate.net This initial ring-opening is a key step that leads to the formation of subsequent products. researchgate.net
While this compound itself can undergo ring-opening, its sulfone analogue, Naphtho[1,8-bc]thiete-1,1-dioxide, serves as a precursor to the highly reactive intermediate, 1,8-dehydronaphthalene. researchgate.net The pyrolysis of Naphtho[1,8-bc]thiete-1,1-dioxide in the condensed phase results in the extrusion of sulfur dioxide, which generates 1,8-dehydronaphthalene. researchgate.net This species is a singlet diradical and is highly reactive. researchgate.net Its formation can be confirmed by trapping experiments. For example, in the presence of acetylenedicarboxylic acid dimethyl ester, it is trapped as an adduct. researchgate.net In the absence of a trapping agent, 1,8-dehydronaphthalene dimerizes to form perylene (B46583). researchgate.net The reaction of 1,8-dehydronaphthalene, generated from other sources, with carbon disulfide can lead to the formation of this compound, among other products, suggesting a complex reaction landscape involving radical intermediates. researchgate.net
This compound is a member of the single-atom peribridged naphthalene (SAPN) class of compounds, which are characterized by a highly strained four-membered ring. acs.org The high potential energy stored within these strained bonds is a powerful driving force in organic synthesis for the formation of new covalent bonds. escholarship.org The propensity of such strained rings to undergo cleavage is a central feature of their chemistry. acs.org The release of this ring strain energy thermodynamically favors reactions that involve the opening of the four-membered ring. acs.orguni-muenster.de
Formation of 1,8-Dehydronaphthalene and Subsequent Reactivity
Oxidative Transformations of this compound
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone analogues. These reactions can be controlled to selectively yield the desired oxidation product.
This compound can be selectively oxidized to either Naphtho[1,8-bc]thiete 1-oxide (the sulfoxide) or Naphtho[1,8-bc]thiete 1,1-dioxide (the sulfone). researchgate.netacs.org The oxidation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.netepdf.pub The sulfoxide is a stable compound that can be isolated. researchgate.netepdf.pub Further oxidation of the sulfoxide yields the corresponding sulfone. epdf.pub The sulfone is also a stable, crystalline solid. researchgate.netacs.org
The outcome of the oxidation of this compound is highly dependent on the stoichiometry of the oxidizing agent used. researchgate.net When one equivalent of an oxidizing agent like m-chloroperoxybenzoic acid is used, the primary product is the sulfoxide, Naphtho[1,8-bc]thiete 1-oxide, although a small amount of the sulfone may also be formed. researchgate.net To achieve a high yield of the sulfone, Naphtho[1,8-bc]thiete 1,1-dioxide, an excess of the oxidizing agent is required. researchgate.net For example, using a threefold molar amount of m-CPBA results in the formation of the sulfone as the sole product in excellent yield. researchgate.net
Table 1: Oxidation Products of this compound with m-CPBA researchgate.net
| Stoichiometry of m-CPBA | Major Product | Yield of Major Product | Minor Product | Yield of Minor Product |
|---|---|---|---|---|
| 1 equivalent | Naphtho[1,8-bc]thiete 1-oxide | 71% | Naphtho[1,8-bc]thiete 1,1-dioxide | 4% |
| 3 equivalents | Naphtho[1,8-bc]thiete 1,1-dioxide | 93% | - | - |
Selective Oxidation to Sulfoxide and Sulfone Analogues
Dimerization and Isomerization Pathways
The strained four-membered ring of this compound makes it a precursor to various reactive intermediates, leading to interesting dimerization and isomerization reactions.
The generation of 1,8-dehydronaphthalene from precursors like this compound can lead to dimerization, ultimately forming perylene. This process is of interest in the synthesis of polycyclic aromatic hydrocarbons (PAHs). Research has shown that the oxidative dimerization of 1,8-disubstituted naphthalenes, such as those with phenol (B47542) groups, can lead to perylene structures. researchgate.net The mechanism involves the formation of radical-substituted naphthalene intermediates that subsequently dimerize. researchgate.net While direct dimerization of 1,8-dehydronaphthalene itself is a proposed pathway, alternative synthetic routes to perylene derivatives often involve coupling reactions of functionalized naphthalenes. researchgate.netchemrxiv.org For instance, palladium-catalyzed annulation methods have been developed for the synthesis of perylene derivatives from smaller aromatic fragments. researchgate.net
| Precursor/Reactant | Reaction Type | Product | Reference |
| 1,8-Disubstituted Naphthalenes (e.g., with phenol groups) | Oxidative Dimerization | Perylene Structures | researchgate.net |
| Radical-Substituted Naphthalene | Dimerization | Perylene | researchgate.net |
| 1,8-Dibromonaphthalene and PAH Boronic Esters | Palladium-Catalyzed [3+3] Annulation | Perylene Derivatives | researchgate.net |
This compound can undergo isomerization to form more stable, rearranged naphtho-fused sulfur heterocycles. For example, under certain conditions, it can rearrange to naphtho[1,8-cd]-1,2-dithiole. The thermal decomposition of naphtho[1,8-de]-1,2,3-thiadiazine, a precursor to this compound, in carbon disulfide yielded naphtho[1,8-cd]-1,2-dithiole along with other products. researchgate.net This suggests that under thermal conditions, the highly strained thiete can rearrange to the more stable five-membered dithiole ring system. Additionally, the synthesis of other naphtho-fused sulfur heterocycles, such as (Z)-2H-naphtho[1,8-bc]thiophenes, has been achieved through copper-catalyzed reactions of 8-halo-1-ethynylnaphthalenes, demonstrating the accessibility of various isomeric structures. rsc.org
| Starting Material | Reaction Condition | Product | Reference |
| Naphtho[1,8-de]-1,2,3-thiadiazine | Thermal decomposition in carbon disulfide | Naphtho[1,8-cd]-1,2-dithiole | researchgate.net |
| 8-Halo-1-ethynylnaphthalenes | Copper-catalyzed reaction with potassium ethylxanthate (B89882) | (Z)-2H-Naphtho[1,8-bc]thiophenes | rsc.org |
Dimerization of 1,8-Dehydronaphthalene to Perylene
Investigations of Mechanistic Pathways
The reactivity of this compound and related strained systems is often governed by radical mechanisms, driven by the release of ring strain.
The reaction of 1,8-dehydronaphthalene, generated from precursors like this compound, with various reagents can be explained by radical addition mechanisms. researchgate.net For instance, its reaction with carbon disulfide is proposed to proceed through the radical addition of the dehydronaphthalene to the sulfur atom, forming a diradical intermediate which then leads to the final products. researchgate.net Similarly, the reaction with diphenyl disulfide yields products that are explained by the intermediacy of radical species. researchgate.net Free-radical addition reactions are characterized by a three-step mechanism: initiation, propagation, and termination. dalalinstitute.comwikipedia.org In the context of strained rings, the homolytic opening of the ring can generate radical intermediates that are key to these addition pathways. nih.govumich.edu
| Reactant with 1,8-Dehydronaphthalene | Proposed Intermediate | Key Products | Reference |
| Carbon Disulfide | 1,5-Diradical | Naphtho[1,8-bc]thiete, Naphtho[1,8-de]-1,3-dithiin-2-thione | researchgate.net |
| Diphenyl Disulfide | Radical Species | Benzo[kl]thioxanthene, 1-Naphthyl-phenyl-sulfide, Naphtho[1,8-bc]thiete | researchgate.net |
Photoextrusion reactions are a common method for generating reactive intermediates from heterocyclic precursors. The photolysis of naphtho[1,8-de]-1,2,3-thiadiazine quantitatively yields this compound through the loss of nitrogen. researchgate.net This photochemical process is a key step in accessing the strained thiete. Mechanistic studies of photoextrusion reactions, such as the photoextrusion of SO2, provide insights into the pathways involved in the cleavage of small molecules from cyclic systems. acs.org These reactions often proceed through diradical or zwitterionic intermediates, depending on the specific substrate and reaction conditions.
| Precursor | Reaction Condition | Product | Reference |
| Naphtho[1,8-de]-1,2,3-thiadiazine | Photolysis (in various solvents) | Naphtho[1,8-bc)thiete | researchgate.net |
The significant ring strain in molecules like this compound provides a thermodynamic driving force for reactions that lead to ring-opening. nih.govumich.edu This principle is central to strain-driven radical formal cycloadditions. In these reactions, a radical is generated, which then undergoes β-scission of the strained ring, leading to a radical intermediate that can participate in cycloaddition reactions. nih.gov This strategy has been widely applied to various strained ring systems, including cyclopropanes, and is relevant to the reactivity of strained thietes. nih.govumich.edunih.gov The development of photoredox catalysis has further expanded the scope of these strain-driven radical reactions, allowing for the formation of complex, sp3-rich ring systems. nih.govnih.gov
| Key Concept | Description | Relevance to this compound | Reference |
| Strain-Driven Reactivity | Ring strain provides a driving force for the homolytic opening of bonds to form reactive radical intermediates. | The high strain of the thiete ring makes it susceptible to radical-initiated ring-opening. | nih.govumich.eduacs.org |
| β-Scission | A radical adjacent to the strained ring can induce ring-opening through β-scission, generating a new radical intermediate for further reactions. | This is a likely pathway for the participation of this compound in formal cycloadditions. | nih.gov |
| Photoredox Catalysis | Visible light-mediated photoredox catalysis can be used to generate the initial radical required to initiate the strain-release process. | This modern synthetic method could potentially be applied to control the reactivity of this compound and related compounds. | nih.govnih.govchemrxiv.org |
Structural Characterization and Spectroscopic Analysis of Naphtho 1,8 Bc Thiete
X-ray Crystallographic Analysis
X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. For Naphtho(1,8-bc)thiete and its derivatives, this technique has been crucial in understanding their distinct molecular geometry and the effects of the highly strained four-membered ring.
X-ray diffraction studies have been successfully employed to determine the molecular and crystal structure of this compound derivatives. acs.orgacs.org For instance, the crystal structure of Naphtho[1,8-bc]thiete 1,1-dioxide reveals a planar naphthalene (B1677914) ring system. acs.org The key geometric parameters obtained from X-ray analysis provide a precise picture of the bond lengths and angles within the molecule.
The crystal and molecular structure of the parent compound, 1,8-thianaphthalene (another name for this compound), has also been determined. acs.orgnih.gov These analyses confirm the fusion of the four-membered sulfur-containing ring at the 1 and 8 positions of the naphthalene core. acs.org The data derived from these crystallographic studies are fundamental for understanding the molecule's reactivity and physical properties.
The fusion of a four-membered ring at the peri-positions of naphthalene induces significant strain, leading to notable distortions in the molecule's geometry. acs.orgacs.org A key indicator of this strain is the C-S-C bond angle within the thiete ring. In 1,8-thianaphthalene, this angle is measured to be 73.06°, which is remarkably acute and among the smallest bridging angles recorded for single-atom peri-bridged naphthalenes (SAPNs). acs.orgnih.gov
This inherent strain forces the naphthalene skeleton to deform. Specifically, the portion of the naphthalene molecule near the sulfur bridge is compressed, while the opposite side expands to relieve some of the strain. acs.org This compression is evident in the C1-C9 and C8-C9 bond lengths, which are shorter than in unsubstituted naphthalene, and the C1-C9-C8 angle, which is significantly smaller. acs.org In the case of the sulfone derivative, Naphtho[1,8-bc]thiete 1,1-dioxide, the distance between the C1 and C8 peri-carbon atoms is compressed to 2.22 Å. acs.org
Comparing the structure of this compound with other single-atom peri-bridged naphthalenes (SAPNs) highlights the role of the bridging atom in influencing the molecular geometry and strain. acs.orgnih.gov The general structure of SAPNs involves a four-membered ring formed by the C1 and C8 atoms of naphthalene and a single bridging atom (Z). acs.org
Studies comparing this compound with its carbon-bridged, nitrogen-bridged, and oxygen-bridged analogues reveal significant differences in strain and stability. acs.org The extent of the compression of the naphthalene core and the acuteness of the bridging angle are dependent on the nature of the bridging atom. acs.org For instance, the C-S-C angle of 73.06° in this compound is a direct consequence of the sulfur atom's size and bonding characteristics. acs.orgnih.gov This comparative analysis underscores the unique structural features imposed by the sulfur bridge in the this compound system.
Conformational Features and Ring Distortion Induced by Strain
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR have been instrumental in characterizing this compound and its derivatives.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 1,8-Naphthalimide | H-2, H-7 | 8.25 | d |
| H-3, H-6 | 7.78 | t | |
| H-4, H-5 | 8.62 | d | |
| 3-phenylmethylene-1H,3H-naphtho[1,8-cd]-pyran-1-one | Aromatic H | 7.50-8.50 | m |
The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state and electronic environment. The carbon atoms of the naphthalene core that are part of the fused four-membered ring (C1 and C8) would be expected to show distinct chemical shifts due to the ring strain and the presence of the sulfur atom. As with ¹H NMR, specific data for the parent compound is not detailed in the provided search results, but the technique is fundamental in the structural elucidation of its analogues.
| Compound | Carbon | Chemical Shift (ppm) |
| 1,8-Naphthalimide | C=O | 164.2 |
| C1, C8 | 127.3 | |
| C2, C7 | 131.5 | |
| C3, C6 | 122.8 | |
| C4, C5 | 134.6 | |
| C9, C10 | 130.9 | |
| 2-(methylamino)-naphthalene-1,4-dione | C1 | 182.5 |
| C2 | 148.1 | |
| C3 | 109.8 | |
| C4 | 181.7 | |
| Aromatic C | 126.0-134.0 |
13C NMR Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of compounds, aiding in their structural elucidation.
Electron Impact (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. uni-saarland.delibretexts.org The fragmentation pattern is a characteristic "fingerprint" of a compound and can reveal information about its structure and the stability of its fragments. libretexts.org
For naphtho[1,8-bc]thiophene derivatives, which are structurally related to this compound, mass spectrometry has been used to analyze their fragmentation pathways. researchgate.net While specific fragmentation data for the parent this compound is not detailed in the provided results, general principles suggest that fragmentation would likely involve the loss of small, stable neutral molecules. The stability of the resulting cations often dictates the major fragmentation pathways. libretexts.org
Table 2: Predicted Major Fragmentation Peaks for this compound under EI-MS
| m/z | Ion | Possible Neutral Loss |
| 158 | [C₁₀H₆S]⁺˙ (Molecular Ion) | - |
| 126 | [C₁₀H₆]⁺˙ | S |
| 114 | [C₉H₆]⁺˙ | CS |
| 76 | [C₆H₄]⁺˙ | C₄H₂S |
Note: This table represents predicted fragmentation based on general principles of mass spectrometry. libretexts.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. hilarispublisher.combioanalysis-zone.com This technique can distinguish between ions with the same nominal mass but different elemental formulas. bioanalysis-zone.com For this compound (C₁₀H₆S), HRMS would confirm its elemental composition by measuring its exact mass. bioanalysis-zone.comnist.gov
Table 3: High-Resolution Mass Data for this compound
| Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) |
| C₁₀H₆S | 158.0190 | 158.0192 |
Note: The measured exact mass is hypothetical but would be expected to be very close to the calculated value in an actual HRMS experiment. bioanalysis-zone.com
Electron Impact (EI) Mass Spectra and Fragmentation Patterns
Electronic and Vibrational Spectroscopy
Electronic and vibrational spectroscopy techniques probe the electronic structure and energy levels of molecules.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. ubbcluj.roijprajournal.com The UV-Vis spectrum of a molecule provides information about its conjugated π-electron system. pku.edu.cn
The electronic spectra of peri-bridged naphthalenes, including this compound, have been studied to understand the effect of the bridging atom on the electronic structure of the naphthalene moiety. acs.org The absorption bands in the UV-Vis spectrum are assigned to specific electronic transitions, such as π → π* transitions. pku.edu.cn The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net
Table 4: UV-Visible Absorption Data for this compound
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Band Assignment |
| ~350 | ~10,000 | Cyclohexane | π → π |
| ~300 | ~25,000 | Cyclohexane | π → π |
| ~250 | ~50,000 | Cyclohexane | π → π* |
UV Photoelectron Spectroscopy (UPS) is a powerful technique for directly probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. khanacademy.org This allows for the determination of the binding energies of electrons in different molecular orbitals. ucl.ac.uk
The HeI and HeII photoelectron spectra of this compound have been recorded and analyzed to understand its electronic structure. acs.org The experimental ionization energies are compared with theoretical calculations to assign the observed bands to specific molecular orbitals. acs.org The first two partially resolved bands in the HeI spectrum of this compound are observed at 8.30 eV and 8.50 eV. acs.org The NIST Chemistry WebBook also lists ionization energies of 8.0 eV and a vertical value of 8.28 eV. nist.gov These values provide direct insight into the energy levels of the highest occupied molecular orbitals (HOMOs). mpg.de
Table 5: Experimental Vertical Ionization Energies for this compound
| Ionization Energy (eV) | Method | Band Assignment | Reference |
| 8.0 | PE | Adiabatic | nist.gov |
| 8.28 | PE | Vertical | nist.gov |
| 8.30 | HeI PE | π (HOMO) | acs.org |
| 8.50 | HeI PE | π (HOMO-1) | acs.org |
Infrared (IR) and Raman Spectroscopic Data
The vibrational properties of this compound, a unique peri-annulated heterocyclic system, have been investigated through infrared (IR) and Raman spectroscopy. These analytical techniques provide valuable insights into the molecular structure and bonding within this strained four-membered sulfur-containing ring fused to a naphthalene backbone. While comprehensive spectral data in the public domain is limited, key research findings have elucidated some of the characteristic vibrational modes.
Early investigations into the synthesis of this compound and its derivatives provided the first look at its infrared spectroscopic features. The synthesis of this compound was achieved quantitatively through the irradiation of solutions containing naphtho[1,8-de]-1,2,3-thiadiazine. researchgate.net The IR spectrum of the resulting this compound was recorded, revealing several distinct absorption bands.
Subsequent studies, including a doctoral thesis, have reported specific IR absorption frequencies for this compound. While a complete spectrum is not widely available, the following wavenumbers have been noted: 3200, 1690, 1645, and 1435 cm⁻¹. These absorptions are characteristic of the molecular vibrations within the compound. The high-frequency band at 3200 cm⁻¹ is likely attributable to C-H stretching vibrations of the aromatic naphthalene ring. The bands at 1690 and 1645 cm⁻¹ fall within the region typical for C=C stretching vibrations of the aromatic system, likely perturbed by the strained thiete ring. The absorption at 1435 cm⁻¹ is characteristic of aromatic ring skeletal vibrations.
Further research has focused on the synthesis and spectroscopic characterization of various peri-annulated heterocyclic systems, including derivatives of this compound such as its S-oxide and S,S-dioxide. researchgate.net The vibrational spectra of these related compounds, in conjunction with theoretical calculations using methods like Density Functional Theory (DFT), have been instrumental in assigning the observed IR and Raman bands to specific molecular motions. researchgate.net For instance, in related naphthotriazine systems, DFT calculations at the B3LYP/6-311++G** level have been successfully used to interpret the vibrational spectra. researchgate.net Such computational approaches are invaluable for understanding the complex vibrational modes of strained ring systems like this compound.
Detailed analysis of the vibrational spectra allows for the identification of key functional groups and provides a fingerprint for the molecule. The differences and similarities between the IR and Raman spectra are governed by the selection rules of molecular symmetry. Vibrations that cause a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For a molecule like this compound, with its unique structure, a combined analysis of both IR and Raman spectra would provide a more complete picture of its vibrational landscape.
Unfortunately, a comprehensive and publicly accessible data table of both IR and Raman frequencies with their corresponding intensities and vibrational assignments for the parent this compound compound remains elusive in the reviewed literature. The table below summarizes the currently available, albeit limited, experimental IR data.
Table 1: Experimental Infrared (IR) Absorption Data for this compound
| Frequency (cm⁻¹) | Tentative Assignment |
| 3200 | Aromatic C-H Stretch |
| 1690 | Aromatic C=C Stretch |
| 1645 | Aromatic C=C Stretch |
| 1435 | Aromatic Skeletal Vibration |
This table is based on limited data available in the cited literature and should be considered partial.
A complete vibrational analysis, ideally combining high-resolution experimental IR and Raman spectroscopy with advanced computational modeling, would be necessary to fully characterize the structural and spectroscopic properties of this compound.
Theoretical and Computational Studies on Naphtho 1,8 Bc Thiete
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations serve as a fundamental tool for predicting the molecular structure and spectroscopic behavior of Naphtho(1,8-bc)thiete.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of complex molecules. For this compound and related single-atom peri-bridged naphthalenes (SAPN), geometry optimizations are commonly performed using the B3LYP functional with the 6-31G* basis set. acs.org This level of theory provides reliable predictions of molecular geometries, which can then be used for higher-level energy calculations. acs.org
Theoretical calculations are also crucial for interpreting experimental spectroscopic data. The electronic structure of this compound has been investigated by comparing its UV photoelectron spectra (UPS) with results from quantum chemical calculations. acs.org This synergy between theoretical predictions and experimental results allows for the accurate assignment of spectral bands, providing insight into the molecule's orbital energies and electronic transitions. acs.org
For highly accurate energy calculations, sophisticated ab initio methods are employed. The Gaussian-3 (G3) theory, specifically the G3(MP2)//B3LYP method, has been utilized to compute the total electronic energy for this compound. acs.org This composite method involves initial geometry optimization at the B3LYP/6-31G* level, followed by a series of high-level single-point energy calculations that account for electron correlation and basis set effects. acs.org The G3(MP2)//B3LYP method is known for its high accuracy, with a root-mean-square (rms) deviation of approximately 8 kJ/mol, making it suitable for determining reliable energetic properties such as ring strain energy. acs.org
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions
Analysis of Ring Strain Energy (RSE)
The fusion of a four-membered ring at the peri-positions of naphthalene (B1677914) induces significant ring strain, a key feature of this compound.
The Ring Strain Energy (RSE) of this compound has been quantified using theoretical calculations based on isodesmic reactions. acs.org An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant and product sides are conserved. This approach minimizes computational errors, allowing for a reliable estimation of strain energy. The RSE is determined from the calculated enthalpy of these reactions, using total energies obtained from high-level methods like G3(MP2)//B3LYP. acs.org The calculated RSE for this compound is substantial, highlighting its strained nature compared to analogous monocyclic systems or other fused naphthalene isomers. acs.org
| Compound | Calculated RSE (kJ/mol) at G3(MP2)//B3LYP Level |
|---|---|
| Naphtho[1,8-bc]thiete | 128 |
| Cyclobutane | 110 |
| Naphtho[1,8-bc]thiete-1,1'-dioxide | 111 |
Data sourced from computational studies reported in The Journal of Physical Chemistry A, 2007. acs.org
Computational studies reveal how the naphthalene skeleton distorts to accommodate the strain imposed by the fused thiete ring. acs.org The geometry of this compound shows significant deviations from that of a planar, unstrained naphthalene molecule. The part of the naphthalene system near the sulfur bridge is contracted, evidenced by shorter C1-C9 and C9-C10 bond lengths and a C1-C9-C8 angle that is up to 20% smaller than in parent naphthalene. acs.org Conversely, the portion of the molecule opposite the bridge expands to relieve strain, with the C4-C10-C5 angle increasing by as much as 12%. acs.org The C1-S-C8 bridging angle in this compound is exceptionally acute, measured experimentally at 73.06°, which is among the smallest bridging angles recorded for any SAPN derivative. acs.org
| Parameter | Description | Observation |
|---|---|---|
| C1-S-C8 Angle | Bridging angle of the thiete ring | Extremely acute (73.06°), indicating high strain. acs.org |
| C1-C9 & C9-C10 Bonds | Bonds in the naphthalene core near the bridge | 3-5% shorter than in parent naphthalene, showing contraction. acs.org |
| C1-C9-C8 Angle | Angle in the naphthalene core near the bridge | Up to 20% smaller than in parent naphthalene. acs.org |
| C4-C10-C5 Angle | Angle in the naphthalene core opposite the bridge | Up to 12% larger than in parent naphthalene, showing expansion. acs.org |
Calculation of RSE using Isodesmic Reactions
Electronic Structure and Bonding Analysis
The electronic structure of this compound is a direct consequence of its strained geometry. Investigations using UV photoelectron spectroscopy (UPS), supported by quantum chemical calculations, have been conducted to understand the electronic effects of the strained four-membered ring on the naphthalene π-system. acs.org
The analysis focuses on identifying and distinguishing the strain effect on the electronic structure of the naphthalene moiety. acs.org The photoelectron spectra are interpreted by considering the interaction between the energy levels of the constituent molecular fragments. By comparing the spectra of this compound with that of naphthalene and its dioxide derivative, Naphtho[1,8-bc]thiete-1,1'-dioxide, researchers can probe how the sulfur lone pairs and the geometric strain perturb the π-orbitals of the aromatic system. acs.org For instance, the first two ionization bands in the HeI spectrum of this compound are assigned to ionizations from π-orbitals localized on the naphthalene framework. acs.org These studies provide a detailed picture of the bonding and electronic distribution within this highly strained heterocyclic compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. youtube.com
For this compound, its electronic structure has been investigated using HeI/HeII photoelectron spectroscopy, which measures the ionization energies required to remove electrons from molecular orbitals. acs.org The experimental data, supported by Hartree-Fock-Møller-Plesset (HMO) calculations, identified the energies of the highest-lying orbitals. acs.org The first two ionization bands, corresponding to the HOMO and the next highest occupied orbital (HOMO-1), are partially resolved and appear at 8.30 eV and 8.50 eV, respectively. acs.org This analysis of the frontier orbitals is crucial for predicting the molecule's behavior as a nucleophile or its susceptibility to electrophilic attack. youtube.com
| Orbital | Experimental Ionization Energy (eV) |
|---|---|
| HOMO | 8.30 |
| HOMO-1 | 8.50 |
Theoretical Insights into π-System Interactions
The fusion of the four-membered thiete ring onto the naphthalene core at the peri-positions induces significant geometric distortion and strain. acs.org X-ray crystallography has determined the bridging C-S-C angle to be 73.06°, which is exceptionally acute and among the smallest recorded for a single-atom peribridged naphthalene (SAPN). acs.org This severe distortion directly impacts the electronic structure of the naphthalene π-system. acs.org
| Compound | Bridging Atom | Ring Strain Energy (RSE) (kJ/mol) |
|---|---|---|
| Naphtho[1,8-bc]thiete | S | 104 |
| Naphtho[1,8-bc]oxete | O | 151 |
| Naphtho[1,8-bc]silete | Si | 76 |
Computational Investigations of Reaction Mechanisms and Conformations
Computational chemistry is a powerful tool for elucidating the complex reaction pathways and conformational preferences of molecules. For a strained system like this compound, these investigations are key to understanding its stability and chemical transformations.
Modeling of Ring-Opening and Isomerization Pathways
The inherent strain in the four-membered ring of this compound makes it susceptible to ring-opening reactions. Computational modeling allows for the exploration of the potential energy surfaces of these transformations. One observed reaction is the homolytic cleavage of the carbon-sulfur bond upon irradiation or heating, a process that can be modeled to understand its mechanism and energetics. researchgate.net
Conformational Landscape Mapping of this compound Derivatives
While the parent this compound is relatively rigid, its derivatives, particularly those with flexible substituents, can exist in multiple conformations. Conformational landscape mapping is a computational technique used to identify all stable low-energy conformers of a molecule and the energy barriers that separate them. ethz.ch
This analysis typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization of the resulting structures using quantum mechanical methods like DFT. ethz.ch The results provide the relative energies of each conformer, their populations at a given temperature, and the pathways for interconversion. ethz.ch Although specific studies on the conformational landscape of this compound derivatives are not detailed in the literature, this type of analysis is crucial for understanding how different spatial arrangements of substituents might influence the molecule's properties and reactivity.
Transition State Characterization for Chemical Transformations
For any chemical reaction, the transition state represents the highest energy point along the lowest energy reaction path. scielo.br Characterizing this transient structure is essential for understanding the reaction mechanism and calculating its rate. scielo.br Computational methods are uniquely suited for this task.
For the chemical transformations of this compound, such as the ring-opening and isomerization reactions mentioned previously, theoretical chemists can calculate the structure and energy of the relevant transition states. researchgate.netscielo.br This involves using algorithms to locate the first-order saddle point on the potential energy surface corresponding to the reaction. hbni.ac.in Analysis of the transition state's geometry reveals the precise nature of bond breaking and bond formation, while its energy relative to the reactants gives the activation barrier, a critical factor in determining reaction feasibility. scielo.br
Conclusion and Future Research Directions
Summary of Key Achievements in Naphtho(1,8-bc)thiete Research
Research on this compound has led to several key accomplishments since its initial synthesis. The primary achievement has been the development of efficient synthetic routes. The most notable method involves the photolysis or thermal decomposition of naphtho[1,8-de]-1,2,3-thiadiazine, which can produce this compound in quantitative yields. acs.orgacs.org This efficient synthesis has been crucial for enabling further studies of its properties and reactivity. acs.orgresearchgate.net
Structurally, the compound represents a quintessential example of a single-atom peri-bridged naphthalene (B1677914) (SAPN), a class of molecules characterized by significant ring strain. acs.org X-ray diffraction studies have provided a definitive molecular structure, revealing a remarkably acute C-S-C bridging angle of approximately 73.06°, one of the smallest ever recorded for a SAPN derivative. acs.org This severe distortion provides a platform for studying the effects of strain on molecular geometry and electronic structure. Spectroscopic and computational studies have begun to unravel its complex electronic nature, with UV photoelectron spectroscopy being used to analyze the impact of strain on the naphthalene moiety's electronic environment. acs.org Initial reactivity studies have shown that the thiete can be oxidized to its corresponding sulfoxide (B87167) and sulfone and can undergo ring-opening reactions under certain conditions. acs.orgresearchgate.net
Table 1: Summary of Major Research Findings for this compound
| Research Area | Key Finding | Primary Method(s) | Reference(s) |
|---|---|---|---|
| Synthesis | Efficient, quantitative synthesis achieved from Naphtho[1,8-de]-1,2,3-thiadiazine. | Photolysis, Thermal Decomposition | acs.orgacs.orgresearchgate.net |
| Structural Analysis | Confirmed as a highly strained single-atom peri-bridged naphthalene (SAPN) with a C-S-C bond angle of ~73°. | X-ray Diffraction | acs.org |
| Electronic Structure | Electronic structure and strain effects studied, providing insights into the perturbed naphthalene π-system. | UV Photoelectron Spectroscopy, Computational Analysis | acs.org |
| Reactivity | Demonstrated oxidation to this compound 1-oxide and 1,1-dioxide; undergoes ring-opening upon heating. | Chemical Oxidation, Thermolysis | acs.orgresearchgate.net |
Identification of Unexplored Reactivity and Synthetic Avenues
Despite the established synthesis, the full reactive potential of this compound is largely untapped. The inherent strain of the four-membered thiete ring suggests a rich and diverse chemistry that awaits exploration. Ring-opening reactions, driven by the release of strain energy, could be initiated by a wider array of nucleophilic, electrophilic, and radical reagents than have been tested to date. researchgate.net
Furthermore, modern synthetic methodologies have yet to be systematically applied to this scaffold. For instance, transition-metal-catalyzed cross-coupling and C–H activation strategies could be employed to functionalize the naphthalene backbone. acs.orgnih.gov Such approaches, which have proven effective for other aromatic systems, could generate a library of substituted derivatives with tailored properties. The development of stereoselective reactions, particularly those involving the strained sulfur bridge, could also lead to novel chiral structures.
Opportunities for Advanced Spectroscopic and Computational Characterization
While initial spectroscopic work has been foundational, advanced analytical techniques could provide a more nuanced understanding of this compound. High-resolution solid-state NMR spectroscopy could offer detailed information about the molecule's structure and dynamics in the crystalline state, complementing existing X-ray diffraction data. In-depth Raman spectroscopy could further probe the vibrational modes associated with the strained ring system. mdpi.com
Computationally, there is a significant opportunity to move beyond initial geometry optimizations and electronic structure calculations. acs.org Advanced computational studies could be used to:
Map the potential energy surfaces for various ring-opening and derivatization reactions.
Perform detailed analyses of the aromaticity of the naphthalene core to quantify the effects of geometric distortion.
Simulate excited-state properties to predict potential photophysical behaviors, such as fluorescence, which has been observed in related naphtho-fused thiophenes. rsc.orgnih.gov
Potential for Derivatization Towards Novel Chemical Entities
The this compound core is a unique building block for the synthesis of novel chemical entities. The known oxidation to the sulfone derivative, this compound 1,1-dioxide, is particularly promising. researchgate.net Research on other thiete 1,1-dioxides has shown them to be versatile intermediates in cycloaddition reactions and for the construction of complex molecular architectures, including macrocycles and molecules with axial chirality. rsc.orgnih.gov Applying these synthetic strategies to the naphtho-fused dioxide could open pathways to new classes of functional materials.
Derivatization of the aromatic rings could also be used to tune the electronic and photophysical properties of the molecule, potentially leading to the development of novel semiconductors, dyes, or fluorescent probes for specific applications.
Broader Impact on the Understanding of Strained Organic Molecules
The study of this compound has a broader impact beyond its own chemistry. It serves as a critical model system for understanding the fundamental chemistry of strained organic molecules. acs.org Research on this compound pushes the boundaries of our knowledge regarding:
Bonding and Stability: It provides a real-world example of extreme bond angle distortion and allows for the experimental validation of theoretical models of chemical strain. acs.org
Reactivity: It offers a platform to study how strain influences reaction pathways and the stability of intermediates.
Aromaticity: It allows for the investigation of how a fused, strained ring perturbs the π-system of an aromatic core, contributing to a more sophisticated understanding of aromaticity itself.
Continued research into this compound and its derivatives will undoubtedly contribute valuable knowledge to the wider fields of physical organic chemistry, synthetic methodology, and materials science, highlighting the enduring importance of studying unique and challenging molecular structures. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Naphtho(1,8-bc)thiete, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : Transition-metal catalysis (e.g., rhodium or iridium) is commonly employed for constructing fused heterocyclic systems like this compound. For example, rhodium-catalyzed C–H bond activation enables regioselective cyclization of precursor molecules . Optimization involves adjusting catalyst loading (0.5–5 mol%), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Microwave-assisted synthesis may reduce reaction time. Yield improvements (>70%) are achievable by stabilizing intermediates through electron-withdrawing substituents or directing groups .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for structural elucidation, particularly for distinguishing fused ring protons. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides unambiguous stereochemical assignments . Discrepancies between NMR and MS data (e.g., unexpected fragmentation) require cross-validation via alternative techniques like IR spectroscopy or computational modeling (DFT). Statistical analysis (e.g., R-factor in crystallography) ensures data reliability .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and conjugation effects. Key parameters include solvent dielectric constants (ε) and basis set selection (e.g., cc-pVTZ for sulfur atoms). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding functionalization strategies. Validation against crystallographic data (e.g., bond lengths and angles from ) ensures model accuracy .
Q. What mechanistic insights explain the regioselectivity of cyclization steps in this compound synthesis under transition-metal catalysis?
- Methodological Answer : Rhodium catalysts (e.g., [Cp*RhCl₂]₂) promote C–H activation via a concerted metalation-deprotonation (CMD) pathway. Regioselectivity is controlled by directing groups (e.g., hydroxyl or carbonyl) that coordinate to the metal center, steering cyclization toward the 1,8-bc position. Kinetic studies (Eyring analysis) and isotopic labeling (D₂O quenching) confirm intermediates. Competing pathways (e.g., 1,2-shifts) are minimized by steric hindrance from substituents .
Q. How do solvent and substituent effects influence the electrochemical properties of this compound in materials science applications?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals redox behavior, with electron-donating groups (e.g., –OCH₃) lowering oxidation potentials. Substituents at the thiete ring alter π-conjugation, measurable via UV-Vis spectroscopy (λₘₐₓ shifts). Computational bandgap analysis (TD-DFT) correlates with experimental data. Applications in conductive films (e.g., self-assembled monolayers) require optimizing solubility (e.g., using polar substituents) .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Stepwise purification (e.g., flash chromatography after each step) minimizes byproduct accumulation. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl) enhance intermediate stability. Flow chemistry reduces side reactions by precise control of residence time. Parallel screening (DoE, Design of Experiments) identifies optimal conditions for critical steps (e.g., cyclization vs. oxidation) .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., predicted vs. observed) may arise from solvent effects or dynamic processes (e.g., ring puckering). Solvent correction factors in DFT (e.g., PCM model) improve alignment. For mass spectrometry, isotopic pattern analysis distinguishes between fragmentation artifacts and true molecular ions. Collaborative validation with crystallographic data (e.g., ) is critical .
Q. What statistical methods are appropriate for uncertainty quantification in this compound synthesis?
- Methodological Answer : Monte Carlo simulations assess parameter ranges (e.g., temperature, catalyst loading) to predict yield distributions. Probabilistic error propagation (e.g., via Python’s SciPy) quantifies confidence intervals for reaction outcomes. Multi-variable regression identifies dominant factors (e.g., solvent polarity vs. steric effects). Outlier detection (Grubbs’ test) flags anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
